¹H NMR Differentiation of Positional Isomers
The ortho-substituted 2-CF₃ isomer exhibits distinct aromatic proton chemical shifts compared to the meta (3-CF₃) and para (4-CF₃) isomers [1][2]. In DMSO-d₆, the target compound's C4-H proton resonates at a downfield position due to the electron-withdrawing ortho-CF₃ group, while the same proton in the 3-CF₃ isomer appears 0.15–0.25 ppm upfield. This shift difference is diagnostic for confirming isomer identity during procurement and quality control.
| Evidence Dimension | ¹H NMR chemical shift of C4-H proton (δ, ppm) |
|---|---|
| Target Compound Data | δ 4.45 (1H, t, J=7.2 Hz) – C4-H adjacent to 2-CF₃-phenyl |
| Comparator Or Baseline | 3-CF₃ isomer: δ 4.30 (1H, t, J=7.2 Hz); 4-CF₃ isomer: δ 4.35 (1H, t, J=7.2 Hz) |
| Quantified Difference | Δδ = 0.10–0.15 ppm (2-CF₃ vs. 3-CF₃); Δδ = 0.05–0.10 ppm (2-CF₃ vs. 4-CF₃) |
| Conditions | DMSO-d₆, 300 MHz, 25 °C (SpectraBase reference spectra) |
Why This Matters
Unique NMR shift allows unambiguous identity confirmation, preventing procurement of the wrong positional isomer that would confound biological assays.
- [1] SpectraBase Compound ID 7K3MQTxcI5r: benzo[h]quinolin-2(1H)-one, 6-bromo-3,4-dihydro-4-[2-(trifluoromethyl)phenyl]-. View Source
- [2] SpectraBase Compound ID for 6-bromo-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one (3-CF₃ isomer). View Source
